molecular formula C13H23NO6 B190288 Boc-D-asp(otbu)-OH CAS No. 155542-33-9

Boc-D-asp(otbu)-OH

Cat. No.: B190288
CAS No.: 155542-33-9
M. Wt: 289.32 g/mol
InChI Key: PHJDCONJXLIIPW-MRVPVSSYSA-N
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Description

Context within Protected Amino Acid Chemistry

The synthesis of peptides and other complex molecules requires the precise and ordered assembly of amino acid units. This process is complicated by the multifunctional nature of amino acids, which possess at least one amino group and one carboxylic acid group, and in the case of aspartic acid, an additional carboxylic acid in its side chain. To prevent unwanted side reactions and ensure the formation of the correct peptide bond, these reactive functional groups must be temporarily masked or "protected."

Boc-D-Asp(OtBu)-OH is a prime example of a protected amino acid. ambeed.com The protection strategy involves two key groups:

The Boc (tert-butoxycarbonyl) group: This group protects the α-amino group. The Boc group is known for its stability under a wide range of conditions, particularly basic and nucleophilic environments. organic-chemistry.org However, it is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA), which allows for its selective removal when the amino group needs to be exposed for the next coupling reaction in a synthesis sequence. organic-chemistry.orgub.edu This acid-labile nature is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). ub.eduiris-biotech.de

The OtBu (tert-butyl ester) group: This group protects the side-chain (β) carboxylic acid. Similar to the Boc group, the tert-butyl ester is stable to many reaction conditions but is cleaved by strong acids like TFA or hydrofluoric acid (HF). organic-chemistry.org This orthogonal protection scheme ensures that the side chain remains protected during the selective deprotection of the α-amino Boc group, preventing it from participating in unintended reactions. In Fmoc-based peptide synthesis, the tert-butyl ester is also a common choice for protecting the side chains of aspartic and glutamic acid. peptide.comsigmaaldrich.com

The use of such protecting groups is fundamental to modern chemical synthesis, allowing chemists to direct the reactivity of multifunctional molecules with high precision. The specific combination of Boc and OtBu in this compound makes it a valuable reagent, particularly in Boc-based solid-phase peptide synthesis. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 155542-33-9 bldpharm.com
Molecular Formula C13H23NO6 bldpharm.comaksci.com
Molecular Weight 289.32 g/mol bldpharm.comaksci.com
Physical Form Solid / Powder sigmaaldrich.comaksci.com
Melting Point 54-58°C aksci.com
Optical Rotation -30.0° (c=1, CHCl3) aksci.com

| Storage Temperature | 2-8°C sigmaaldrich.combldpharm.com |

Strategic Significance as a Chiral Building Block in Complex Molecular Construction

The utility of this compound extends beyond its role as a simple protected amino acid. Its defined stereochemistry (the "D" configuration) makes it a valuable chiral building block for constructing molecules with specific three-dimensional structures. Chirality is a critical aspect of biological activity, and the ability to incorporate specific enantiomers like D-amino acids is essential in drug discovery and materials science.

While L-amino acids are the canonical components of natural proteins, the incorporation of D-amino acids into synthetic peptides can confer unique and advantageous properties. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer half-life in biological systems. This makes them attractive candidates for therapeutic applications. ruifuchemical.com

This compound is used as a starting material or intermediate in the synthesis of a variety of complex targets:

Peptides and Peptidomimetics: It is a fundamental building block for introducing a D-aspartic acid residue into a peptide sequence using SPPS. ruifuchemical.com This can be crucial for creating peptides with altered conformations or improved pharmacological profiles.

Pharmaceuticals: The compound serves as a precursor in the synthesis of various pharmaceutical agents where the specific chirality of the aspartic acid moiety is essential for the drug's mechanism of action. ruifuchemical.com

Unusual Amino Acids: Research has shown its utility in more complex synthetic schemes. For instance, protected D-aspartic acid derivatives can be starting points for the asymmetric synthesis of other unusual amino acids, such as β,β-dimethylated amino acids, by leveraging the stereocenter of the original molecule to guide subsequent transformations. acs.org

The presence of orthogonally protected functional groups allows for selective manipulation. The free α-carboxylic acid can be activated for coupling, while the protected side-chain and amino group remain inert. This controlled reactivity is paramount in the multi-step syntheses required to build large and intricate molecules, solidifying the strategic importance of this compound as a versatile chiral building block in advanced organic synthesis.

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Synonym
N-α-tert-Butoxycarbonyl-D-aspartic acid γ-tert-butyl ester This compound
Trifluoroacetic acid TFA
Hydrofluoric acid HF
tert-Butoxycarbonyl Boc
tert-Butyl ester OtBu
N-α-Fmoc-D-aspartic acid γ-tert-butyl ester Fmoc-D-Asp(OtBu)-OH
Dicyclohexylamine DCHA
Benzyl (B1604629) Bzl
Fluorenylmethyloxycarbonyl Fmoc
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl Pbf
Tosyl Tos
2-chlorobenzyloxycarbonyl 2-Cl-Z
N-succinimidyl OSu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDCONJXLIIPW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144145
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155542-33-9
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155542-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
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Synthetic Methodologies and Strategies Utilizing Boc D Asp Otbu Oh

Applications in Peptide Synthesis

The primary application of Boc-D-asp(otbu)-OH lies in the field of peptide synthesis, where it is utilized in both solid-phase and solution-phase methodologies. The distinct properties of its protecting groups are fundamental to its successful incorporation into growing peptide chains.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Integration

In Solid-Phase Peptide Synthesis (SPPS), this compound is a standard reagent for introducing a D-aspartic acid residue into a peptide sequence. peptide.com The Boc (tert-butoxycarbonyl) protecting group on the α-amine is stable to the basic conditions often used for coupling reactions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org The tert-butyl (tBu) ester protecting the side-chain carboxyl group is also acid-labile and is typically cleaved during the final step of peptide cleavage from the solid support, often using strong acids like hydrofluoric acid (HF) or a high concentration of TFA. peptide.comiris-biotech.de

The general workflow for integrating this compound in Boc-SPPS involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically TFA in dichloromethane (B109758) (DCM).

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

Coupling: this compound is activated with a coupling reagent and reacted with the free N-terminal amine of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide attached to the solid support.

This cycle is repeated to assemble the desired peptide sequence. iris-biotech.de

It is important to note that the use of this compound can sometimes lead to side reactions, such as the formation of aspartimide, particularly under basic conditions. peptide.comiris-biotech.de This can be mitigated by using specific coupling conditions or by adding agents like formic acid to the deprotection solution. peptide.com

Interactive Table: Typical Protocol for this compound Integration in SPPS

StepReagent/SolventTimePurpose
Deprotection 25-50% TFA in DCM20-30 minRemoval of the N-terminal Boc group
Washing DCM, IPA, DMF3-5 x 1 min eachRemoval of TFA and byproducts
Neutralization 5-10% DIPEA in DMF2 x 2 minNeutralization of the N-terminal amine
Washing DMF, DCM3-5 x 1 min eachRemoval of excess base
Coupling This compound, Coupling Reagent (e.g., HBTU, DIC), DIPEA in DMF1-2 hoursFormation of the peptide bond
Washing DMF, DCM3-5 x 1 min eachRemoval of excess reagents and byproducts

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. In solution-phase synthesis, this compound is also a key building block. The principles of protection and deprotection are similar to SPPS, but all reactions are carried out in solution, and purification after each step is typically achieved by extraction or crystallization.

A common strategy involves the coupling of a C-terminally protected amino acid or peptide with an N-terminally protected amino acid, such as this compound. After the coupling reaction, one of the protecting groups is selectively removed to allow for further elongation of the peptide chain. The solubility of the protected intermediates is a critical consideration in this approach.

Regioselective Peptide Bond Formation and Dipeptide Synthesis

The orthogonal protecting groups of this compound are crucial for achieving regioselective peptide bond formation. The Boc group directs the reaction to the α-amino group, while the tBu ester prevents the side-chain carboxyl group from participating in the coupling reaction. This ensures that the peptide bond is formed exclusively at the α-carboxyl group of the incoming amino acid.

This regioselectivity is fundamental in dipeptide synthesis. For instance, to synthesize a dipeptide where D-aspartic acid is the N-terminal residue, this compound is coupled with a C-terminally protected amino acid. The resulting protected dipeptide can then be selectively deprotected at either the N-terminus (by removing the Boc group) or the C-terminus (by removing its protecting group) for further chain elongation. A study demonstrated the synthesis of the dipeptide N-Boc-Asp-(OtBu)-Phe-OMe by reacting N-Boc-L-aspartic acid-β-t-butyl ester with L-phenylalanine methyl ester hydrochloride in a pyridine-buffered medium with titanium tetrachloride (TiCl4). rsc.org This resulted in a high yield of the protected dipeptide, highlighting the effectiveness of this method for regioselective peptide bond formation. rsc.org

Incorporation into Diverse Non-Peptidic Organic Frameworks

The utility of this compound extends beyond traditional peptide synthesis. Its chiral nature and bifunctional character make it a valuable building block for the synthesis of a variety of non-peptidic organic frameworks, including peptidomimetics, macrocycles, and other complex molecular architectures.

For example, the aspartic acid backbone can be used to introduce specific stereochemistry and functionality into a target molecule. The protected carboxyl and amino groups provide handles for further chemical modification and elaboration, allowing for the construction of diverse and complex structures. Research has shown its use in the synthesis of macrocyclic thiolactone peptides, where it is incorporated into the linear peptide precursor before cyclization. rsc.org

Advanced Coupling Reagent Systems and Optimized Reaction Conditions

The efficiency of peptide bond formation involving this compound is highly dependent on the choice of coupling reagent and the reaction conditions. A wide array of coupling reagents has been developed to promote rapid and efficient amide bond formation while minimizing side reactions such as racemization.

Common classes of coupling reagents used with Boc-amino acids include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HCTU, TBTU). glpbio.com The choice of reagent is often dictated by the specific sequence being synthesized, the scale of the reaction, and the desired level of purity.

Interactive Table: Common Coupling Reagents for this compound

Coupling ReagentFull NameAdvantagesPotential Drawbacks
DCC DicyclohexylcarbodiimideInexpensive, effectiveProduces insoluble dicyclohexylurea (DCU) byproduct
DIC DiisopropylcarbodiimideProduces soluble diisopropylurea (DIU) byproduct, easier removalCan be less reactive than other reagents
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, low racemizationCan cause guanidinylation of the N-terminal amine
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery fast reaction times, high efficiencyMore expensive than some other reagents
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent for sterically hindered couplings, low racemizationCan be more expensive, produces phosphine (B1218219) oxide byproducts

Optimized reaction conditions typically involve the use of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which can suppress side reactions and improve coupling efficiency. The choice of solvent, temperature, and reaction time also plays a crucial role in the success of the coupling reaction.

Lewis Acid-Mediated Condensation Reactions

Lewis acids can be employed to mediate the condensation reactions involving this compound, offering an alternative to standard coupling reagents. For instance, titanium tetrachloride (TiCl4) has been successfully used to facilitate the synthesis of dipeptides. rsc.org In a pyridine-buffered medium, TiCl4 promotes the condensation of N-protected amino acids with amino acid methyl esters, leading to high yields of the corresponding dipeptides. rsc.org This method has been shown to be effective while preserving the protecting groups on both the α-amino function and the side chain functionalities. rsc.org

Another example involves the use of ferric chloride (FeCl3) for the selective cleavage of the tert-butyl ester on the side chain of aspartic acid-containing peptides on a solid support. nih.gov While this is a deprotection rather than a coupling reaction, it demonstrates the utility of Lewis acids in manipulating the protecting groups of this compound derivatives in a controlled manner. nih.gov The use of Lewis acids like CeCl3·7H2O–NaI has also been reported for the deprotection of tert-butyl esters, further expanding the toolbox for synthetic manipulations involving this versatile building block. nih.govresearchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a important technique for accelerating the synthesis of complex peptides, including those containing this compound and its more commonly studied Fmoc-protected counterpart, Fmoc-Asp(OtBu)-OH. researchgate.netacs.org The application of microwave energy can dramatically reduce reaction times for both the deprotection and coupling steps compared to conventional methods at room temperature. mdpi.com

Research has demonstrated that microwave irradiation facilitates rapid solid-phase reactions, even in aqueous media, by using water-dispersible Boc-amino acid nanoparticles. mdpi.com This approach aims to create more environmentally friendly synthesis protocols by reducing the reliance on hazardous organic solvents. mdpi.com In one study, coupling reactions using Boc-amino acid nanoparticles were completed with microwave irradiation at 70°C for just 3 minutes. mdpi.com

In the automated synthesis of complex peptides like Eptifibatide, which contains an Asp(OtBu) residue, microwave protocols have been optimized for large-scale production. researchgate.netacs.org These methods often involve heating the reaction mixture to elevated temperatures, such as 75°C or 90°C, for short durations, significantly enhancing the efficiency of sequence elongation. google.com For instance, the synthesis of polymyxin (B74138) analogues utilized microwave irradiation at 75°C for 10 minutes to ensure effective coupling of the amino acid residues.

Below is a table summarizing typical conditions used in microwave-assisted synthesis involving aspartic acid derivatives.

Peptide/ProcessAmino Acid DerivativeTemperature (°C)Duration (min)Application
Polymyxin Analogue Fmoc-Asp(OtBu)-OH7510Coupling Reaction
Eptifibatide Synthesis acs.orgFmoc-Asp(OtBu)-OH755Coupling Reaction
Aqueous SPPS mdpi.comBoc-amino acid nanoparticles703Coupling Reaction
General Peptide Synthesis google.comFmoc-Asp(OtBu)-OH902Coupling Step

Role of Specific Activating Agents in Coupling Efficacy

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of activating agent. These reagents react with the free carboxyl group of the amino acid to form a highly reactive intermediate species that is susceptible to nucleophilic attack by the free amino group of the peptide chain on the solid support. google.commedsci.org The selection of the appropriate activator is crucial for achieving high yields and minimizing side reactions, particularly racemization and aspartimide formation. nih.goviris-biotech.de

Onium salts, such as HBTU, HATU, HCTU, and PyBOP, are frequently employed as activating agents in peptide synthesis due to their high reactivity and ability to promote efficient coupling, often outperforming traditional carbodiimide-based methods. google.com The combination of an activating agent with a base, typically N,N-diisopropylethylamine (DIPEA), is standard practice. rsc.org For example, Fmoc-Asp(OtBu)-OH is commonly coupled using HATU or PyAOP in the presence of DIPEA. rsc.org

The choice of activator can be critical, especially for sterically hindered couplings or when dealing with sensitive amino acids. In the synthesis of Eptifibatide, a combination of N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure was selected, as Oxyma is a non-explosive alternative to the traditional additive HOBt. acs.org The table below details various activating agents and their typical use in syntheses involving protected aspartic acid.

Activating AgentAdditiveBaseTypical Application
HATU rsc.org-DIPEAStandard coupling of Fmoc-Asp(OtBu)-OH.
PyAOP rsc.org-DIPEAAlternative to HATU for standard coupling.
HCTU nih.gov6-Cl-HOBtDIPEAUsed in studies comparing racemization levels.
DIC acs.orgOxyma Pure-Used in the microwave-assisted synthesis of Eptifibatide.
PyBOP® iris-biotech.de-DIPEAMentioned as a standard coupling method.

Mechanistic Investigations of Aspartic Acid Linkage Formation

The formation of a peptide bond is a dehydration-condensation reaction between the carboxyl group of one amino acid and the amino group of another. libretexts.org In the context of SPPS involving this compound, the side-chain carboxyl group is protected by a tert-butyl (OtBu) group to prevent its participation in undesired reactions. medsci.org The primary reaction involves the activation of the α-carboxyl group, followed by a nucleophilic attack from the N-terminal amine of the resin-bound peptide. medsci.org

The mechanism of peptide bond formation at an aspartic acid residue begins with the activation of the α-carboxyl group. The activating agent facilitates the creation of a reactive ester or similar intermediate. This is followed by a nucleophilic attack from the free amine of the peptide chain, which leads to the formation of a tetrahedral intermediate. nih.govmdpi.com This intermediate then collapses, eliminating the activating group and forming the stable amide (peptide) bond. nih.gov

A significant mechanistic challenge in syntheses involving aspartic acid is the potential for aspartimide formation. iris-biotech.de This intramolecular side reaction occurs when the backbone amide nitrogen attacks the activated side-chain carboxyl group (or when the side-chain carboxyl attacks the backbone). While the OtBu protecting group on this compound is designed to prevent this, aspartimide formation can still occur, particularly under basic conditions used for Fmoc group removal in Fmoc-based strategies. iris-biotech.deresearchgate.net This cyclization leads to a five-membered ring intermediate (the aspartimide), which can subsequently undergo hydrolysis or aminolysis, resulting in a mixture of α- and β-peptide linkages and potential racemization. iris-biotech.demdpi.com Computational studies suggest this reaction proceeds through a tetrahedral intermediate, similar to the desired peptide bond formation. mdpi.com The mechanism can be catalyzed by acids or bases, where the side-chain carboxylate attacks the backbone carbonyl group, leading to the cyclic intermediate. researchgate.net

Challenges and Mitigation Strategies in Synthetic Applications of Boc D Asp Otbu Oh

Aspartimide By-product Formation in Peptide Synthesis

A significant hurdle in syntheses involving Boc-D-asp(otbu)-OH is the intramolecular cyclization that leads to the formation of an aspartimide intermediate. This side reaction is particularly pronounced in solid-phase peptide synthesis (SPPS) and can lead to a cascade of undesirable by-products.

Aspartimide formation is a base-catalyzed intramolecular reaction. google.comepo.org During peptide synthesis, particularly in the Fmoc/tBu strategy, the repeated exposure to basic conditions, such as the piperidine (B6355638) used for Fmoc-group removal, facilitates this side reaction. iris-biotech.denih.gov The process involves the nucleophilic attack of the peptide backbone nitrogen amide on the side-chain carbonyl carbon of the aspartyl residue. iris-biotech.deiris-biotech.de This cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the release of the side-chain protecting group. iris-biotech.de

This reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, Asp-Asp, and Asp-Arg motifs being particularly susceptible. iris-biotech.denih.goviris-biotech.de The newly formed aspartimide is itself a reactive intermediate. It can undergo racemization and subsequent ring-opening through hydrolysis or aminolysis (e.g., by piperidine), leading to the formation of a mixture of D- and L-α- and β-aspartyl peptides, as well as their corresponding piperidide adducts. iris-biotech.deiris-biotech.de Some of these by-products can be difficult to separate from the desired peptide due to similar masses and chromatographic retention times.

To counter the issue of aspartimide formation, researchers have explored alternative side-chain protecting groups for aspartic acid that offer greater steric hindrance than the standard tert-butyl (OtBu) group. The rationale is that a bulkier group will physically obstruct the nucleophilic attack required for cyclization. google.comiris-biotech.de

Several novel protecting groups have been developed and evaluated. These include esters with increased steric bulk like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die). biotage.com Studies have shown that increasing the steric demand of the protecting group can significantly reduce the rate of aspartimide formation. iris-biotech.de For instance, in comparative studies, building blocks like Fmoc-Asp(OMpe)-OH have demonstrated improved performance over Fmoc-Asp(OtBu)-OH in suppressing this side reaction. However, it has also been noted that simply increasing the bulk is not always a complete solution, and it can sometimes negatively impact the coupling efficiency of the amino acid. google.comiris-biotech.de

A more recent and highly effective strategy involves the use of cyanosulfurylides (CSY) to mask the carboxylic acid side chain. researchgate.netsemanticscholar.org This approach replaces the ester linkage with a stable C-C bond, which completely prevents aspartimide formation. researchgate.netsemanticscholar.org The CSY group is stable under standard SPPS conditions and can be removed chemoselectively after synthesis. researchgate.netiris-biotech.de

Protecting GroupStructureEfficacy in Aspartimide Suppression
tert-Butyl (OtBu)-C(CH₃)₃Standard, but susceptible to aspartimide formation, especially in Asp-Gly sequences. nih.gov
3-Methylpent-3-yl (Mpe)-C(CH₃)(C₂H₅)₂Shows improvement over OtBu in reducing aspartimide formation. biotage.com
Cyanosulfurylide (CSY)Complex ylide structureCompletely suppresses aspartimide formation due to a stable C-C bond. semanticscholar.orgiris-biotech.de

The conditions used for the removal of the Nα-protecting group, particularly in Fmoc-based SPPS, play a crucial role in the extent of aspartimide formation. The standard use of piperidine, a strong base, is a primary driver of this side reaction. iris-biotech.de

Several modifications to the deprotection protocol have been investigated to minimize this issue:

Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine (B1678402) or morpholine, has been shown to be effective in suppressing aspartimide formation. iris-biotech.debiotage.com However, these weaker bases may not be efficient enough for complete Fmoc removal in all cases. iris-biotech.de

Addition of Acidic Additives: The addition of an acidic additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid, to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.comresearchgate.netnih.gov These additives are thought to protonate the backbone amide, reducing its nucleophilicity.

Temperature Control: Lowering the temperature during deprotection can also help to minimize the rate of aspartimide formation. mdpi.com

Deprotection ConditionEffect on Aspartimide FormationReference
Standard 20% Piperidine in DMFPromotes aspartimide formation. iris-biotech.de
PiperazineSuppresses aspartimide formation compared to piperidine. biotage.com
30% Piperidine / 0.1 M Formic AcidReduces aspartimide formation. iris-biotech.de
Addition of 0.1 M HOBt to PiperidineSignificantly reduces aspartimide formation. biotage.comnih.gov

A multi-faceted approach is often necessary to effectively minimize the formation of aspartimide-related impurities. Beyond the choice of protecting groups and deprotection conditions, other strategies include:

Backbone Protection: Protecting the amide nitrogen of the peptide bond following the aspartic acid residue can completely prevent aspartimide formation. semanticscholar.orgresearchgate.net The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group for this purpose, often incorporated as a dipeptide unit, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.deresearchgate.net

Use of Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can induce a kink in the peptide backbone, which can disrupt the conformation required for aspartimide formation. iris-biotech.de

Microwave-Assisted Synthesis: While microwave energy can accelerate peptide synthesis, it can also increase the risk of side reactions. nih.gov However, by optimizing conditions, such as lowering the temperature and using additives like HOBt in the deprotection solution, aspartimide formation can be controlled. nih.gov

Impact of Deprotection Conditions on Aspartimide Formation

Stereochemical Integrity and Racemization Control

Maintaining the stereochemical integrity of the chiral center in this compound is critical for the biological activity of the final peptide. Racemization, the conversion of the D-isomer to a mixture of D- and L-isomers, can occur at various stages of peptide synthesis.

The α-carbon of an amino acid is susceptible to epimerization, particularly when the carboxyl group is activated for coupling. peptide.combachem.com For this compound, the primary risk of racemization occurs during the coupling step. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily tautomerize to an achiral aromatic form in the presence of a base. bachem.com

Factors that influence the stability of the stereocenter include:

Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are crucial. The addition of reagents like HOBt, HOAt, or Oxyma is a standard practice to minimize racemization by forming active esters that are less prone to cyclize into oxazolones. peptide.comhighfine.com

Base: The type and amount of base used during coupling can significantly impact racemization. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are often preferred over stronger bases like diisopropylethylamine (DIPEA). bachem.com

Temperature: Performing coupling reactions at lower temperatures (e.g., 0-25°C) can help to suppress racemization. vulcanchem.com

Aspartimide Formation: As mentioned previously, the formation of an aspartimide intermediate also leads to racemization at the α-carbon. researchgate.net Therefore, strategies to prevent aspartimide formation also contribute to maintaining stereochemical integrity.

Recent studies utilizing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allow for sensitive detection and quantification of stereoisomeric impurities, enabling a thorough evaluation of the stereochemical stability during synthesis. nih.govresearchgate.net Research has shown that urethane-protected amino acids like this compound generally maintain a high degree of stereochemical integrity during TiCl4-mediated dipeptide synthesis. rsc.org

Development of Diastereoselective and Enantiopure Synthetic Routes

Maintaining the enantiopurity of the starting material and controlling the diastereoselectivity of reactions are paramount when incorporating this compound or its derivatives into chiral molecules. Research has focused on several strategies to ensure stereochemical integrity.

A primary approach involves utilizing D-aspartic acid as a chiral pool starting material, where its inherent stereochemistry directs the outcome of subsequent transformations. For instance, the synthesis of β,β-dimethylated D-aspartic acid derivatives has been achieved using a 9-phenylfluorenyl (PhFl) N-protecting group. acs.org The steric bulk of the PhFl group not only prevents epimerization of the α-carbon but also directs enolization to the side-chain ester, allowing for stereocontrolled modifications while preserving the original D-configuration. acs.org Similarly, novel synthetic routes to chiral β-amino acid derivatives starting from L-aspartic acid have demonstrated the preservation of the stereocenter throughout a multi-step sequence involving a Grignard reaction. researchgate.net

The creation of additional stereocenters adjacent to the aspartate core requires highly diastereoselective methods. Proline-catalyzed asymmetric α-aminoxylation of aldehydes derived from L-aspartic acid has been shown to be an effective method for synthesizing N-Boc-protected (2S,3S)-3-hydroxypipecolic acid with high diastereoselectivity. acs.org The choice of the proline catalyst configuration directly controls the absolute configuration of the newly formed stereocenters. acs.org Another powerful technique is the diastereoselective reduction of tert-butylsulfinyl ketimines. The reduction of ketimines derived from 2-thiazolyl ketones with L-Selectride® can afford the desired product as a single diastereomer, which after deprotection and N-Boc protection, yields enantiopure amino acid units. jst.go.jp These methods highlight the development of reliable routes to complex, enantiopure building blocks derived from aspartic acid.

Synthetic StrategyStarting Material PrecursorKey Reagent/CatalystStereochemical OutcomeReference
Synthesis of β,β-dimethylated aspartic acidPhFl-D-Asp(OMe)-OtBuKHMDS, Methyl iodideHigh optical purity (>95% ee) preserved acs.org
Proline-catalyzed α-aminoxylationAldehyde from L-aspartic acidL-Proline or D-ProlineHigh diastereoselectivity, configuration controlled by catalyst acs.org
Reduction of tert-butylsulfinyl ketimines2-thiazolyl ketiminesL-Selectride®High diastereoselectivity (sole product) jst.go.jp
Synthesis of β-amino-α-hydroxy acids via intramolecular conjugate additionN-Boc-N-hydroxymethyl α-amino aldehydesMild base (e.g., K₂CO₃)High diastereoselectivity (>20:1) orgsyn.org

Management of Side-Reaction Profiles in Complex Syntheses

The management of protecting groups is a critical aspect of multi-step synthesis. For this compound, the primary challenge lies in the similar chemical lability of the N-terminal Boc group and the side-chain tert-butyl (OtBu) ester, both of which are susceptible to cleavage under acidic conditions.

Selective Cleavage of tert-Butyl Protecting Groups

The core challenge in using this compound in a stepwise synthesis is achieving the selective removal of the temporary Nα-Boc group without premature cleavage of the "permanent" side-chain OtBu ester. acs.org Both groups are designed to be cleaved by acidolysis, but their relative lability is close enough that standard deprotection conditions, such as using neat trifluoroacetic acid (TFA), often lead to the loss of both groups. masterorganicchemistry.comwikipedia.org However, specific reagents and conditions have been developed to achieve this differentiation.

Remarkably, high selectivity for N-Boc cleavage can be achieved using a 4 M solution of hydrogen chloride (HCl) in anhydrous dioxane. This protocol has been shown to efficiently remove Nα-Boc groups from various amino acids and peptides within 30 minutes at room temperature, while leaving tert-butyl esters and ethers intact. researchgate.net This method's efficacy is highly dependent on the solvent and acid concentration, providing a practical tool for syntheses requiring the retention of the Asp(OtBu) side chain. researchgate.net

Conversely, conditions have been found that favor the cleavage of the tert-butyl ester over the N-Boc group. A system using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) can selectively hydrolyze tert-butyl esters while preserving N-Boc groups. organic-chemistry.orgthieme-connect.com This reversal of typical acid-catalyzed selectivity provides a valuable method for unmasking the side-chain carboxyl group for modification while the α-amine remains protected. Similarly, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) have been used to cleave tert-butyl esters, although N-Boc groups are also labile under these conditions, requiring careful optimization. scite.ainih.gov

Reagent SystemTarget Protecting GroupPreserved Protecting GroupKey ConditionsReference
4 M HCl in DioxaneN-Boctert-Butyl ester (OtBu)Room temperature, 30 min researchgate.net
CeCl₃·7H₂O / NaItert-Butyl ester (OtBu)N-BocRefluxing acetonitrile organic-chemistry.orgthieme-connect.comresearchgate.net
ZnBr₂ in Dichloromethane (DCM)tert-Butyl ester (OtBu)PhF (N-protection)N-Boc group is also labile, requires PhF group for selectivity scite.ainih.gov

Alternative Deprotection Strategies for Orthogonal Protection Schemes

The most robust method to avoid issues with selective deprotection is to employ a truly orthogonal protection scheme, where different classes of protecting groups are removed by fundamentally different chemical mechanisms. researchgate.netrsc.org In such a strategy, one of the tert-butyl-based groups in this compound is replaced with a group from a different class.

The two most established orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu schemes. researchgate.netiris-biotech.de

Boc/Bzl Strategy : The Nα-amino group is protected by the acid-labile Boc group (removed by TFA), while side chains, including that of aspartic acid, are protected by benzyl-based groups (e.g., benzyl (B1604629) ester, OBzl). The benzyl groups are stable to TFA but are cleaved by strong acids like hydrofluoric acid (HF) or by catalytic hydrogenolysis. peptide.com In this context, one would use Boc-D-Asp(OBzl)-OH instead of this compound.

Fmoc/tBu Strategy : This is the most common modern approach, where the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group (removed by piperidine). iris-biotech.de The side chains are protected by acid-labile groups like OtBu. Here, Fmoc-D-Asp(OtBu)-OH would be the appropriate building block. peptide.com

Beyond these standard schemes, more specialized protecting groups can provide additional orthogonality. For instance, the p-nitrobenzyloxycarbonyl (pNZ) group can be used for Nα-protection. The pNZ group is stable to both the acidic conditions used to cleave tert-butyl groups and the basic conditions used to cleave Fmoc groups, but it is selectively removed by reduction (e.g., with Zn/AcOH or catalytic hydrogenation). ub.edu This allows an Nα-pNZ/tert-butyl side-chain strategy to be employed. ub.edu For side-chain protection, groups with finely-tuned acid lability, such as the highly acid-sensitive methoxytrityl (Mmt) group, can be used. The Mmt group can be removed with very dilute (1%) TFA, leaving more robust acid-labile groups like OtBu and Boc intact, enabling selective on-resin side-chain modification. iris-biotech.de

Nα-ProtectionSide-Chain ProtectionNα-Deprotection ConditionsSide-Chain Deprotection ConditionsOrthogonality Class
Boc Bzl Mild Acid (TFA)Strong Acid (HF) / HydrogenolysisAcid Lability
Fmoc tBu Base (Piperidine)Acid (TFA)Acid/Base
pNZ tBu Reduction (e.g., Zn/AcOH)Acid (TFA)Redox/Acid
Boc Mtt Moderate Acid (TFA)Very Mild Acid (1% TFA)Acid Lability

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
Boctert-Butoxycarbonyl
This compoundN-tert-butoxycarbonyl-D-aspartic acid β-tert-butyl ester
BzlBenzyl
CeCl₃·7H₂OCerium(III) chloride heptahydrate
DCMDichloromethane
Fmoc9-Fluorenylmethoxycarbonyl
HClHydrogen chloride
HFHydrofluoric acid
KHMDSPotassium bis(trimethylsilyl)amide
L-Selectride®Lithium tri-sec-butylborohydride
MmtMethoxytrityl
NaISodium iodide
OBzlBenzyl ester
OcHxCyclohexyl ester
OtButert-Butyl ester
PhFl9-Phenylfluorenyl
pNZp-Nitrobenzyloxycarbonyl
TFATrifluoroacetic acid
ZnBr₂Zinc bromide

Derivatization and Advanced Chemical Transformations of Boc D Asp Otbu Oh

Synthesis of Modified Aspartic Acid Analogues

The unique structural features of Boc-D-asp(otbu)-OH make it an ideal precursor for synthesizing aspartic acid analogues with tailored properties. These modifications can introduce new functionalities, alter stereochemistry, or incorporate isotopic labels for advanced research applications.

β,β-Disubstituted Aspartic Acid Building Blocks

The synthesis of β,β-disubstituted aspartic acid analogues from D-aspartic acid derivatives has been a significant area of research. One approach involves the regioselective dialkylation of aspartate diesters protected with a bulky 9-phenylfluorenyl (PhFl) group. acs.org This method allows for the introduction of two methyl groups at the β-position of the amino acid.

The synthesis begins with a protected D-aspartic acid derivative, which is then treated with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and an alkylating agent such as methyl iodide. acs.org The bulky PhFl protecting group on the α-amino group directs the alkylation to the β-carbon. This process yields optically pure β,β-dimethylated amino acid building blocks with functionalized side chains. acs.org The PhFl group's size also prevents unwanted reactions at the Cα-ester of the aspartate during subsequent functional group manipulations on the side chain. acs.org

For example, the synthesis of (2S,3S)-Fmoc-3-MeAsp(OtBu)-OH and its (2R,3R) enantiomer can be achieved from H-L-Asp(OtBu)-OH and H-D-Asp(OtBu)-OH, respectively. frontiersin.org This involves a series of steps including tribenzylation, methylation, and deprotection, resulting in a mixture of diastereomers that can be separated chromatographically. frontiersin.org The desired diastereomer is then protected with an Fmoc group to yield the final building block. frontiersin.org

Introduction of Isotopic Labels for Research Probes

Isotopically labeled amino acids are crucial tools in metabolic research and for structural studies of proteins and peptides using Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com this compound can be synthesized with isotopic labels such as ¹³C and ¹⁵N. cortecnet.com These labeled compounds allow researchers to trace the metabolism of aspartic acid and to probe the structure and dynamics of peptides and proteins containing this residue.

For instance, this compound labeled with ¹⁵N is commercially available and can be incorporated into peptides. cortecnet.com Similarly, ¹³C-labeled versions at specific carbon positions (C3 or C4) are also accessible. cortecnet.com The use of deuterated amino acids, prepared through methods like hydrogen-deuterium exchange (HDX), is another strategy to create internal standards for quantitative analysis by mass spectrometry. mdpi.com While general methods for deuteration exist, specific protocols for this compound are less commonly detailed. However, the principles of base-catalyzed HDX on glycine (B1666218) derivatives followed by stereoselective side-chain introduction could be adapted. mdpi.com

Preparation of Bioactive Aspartic Acid Derivatives

The chemical scaffold of this compound is a valuable starting point for the synthesis of various bioactive compounds, including those used in medical imaging and for controlling biological processes with light.

Fluorinated Glutamine Analogs for Metabolic Imaging

Fluorinated analogs of glutamine and glutamic acid are of significant interest for their potential applications in metabolic imaging, particularly with Positron Emission Tomography (PET). chemicalbook.comgoogle.comnih.gov The synthesis of optically pure fluoroglutamines and their ¹⁸F-labeled derivatives can start from D-aspartic acid derivatives like this compound. chemicalbook.comgoogle.com

One synthetic route involves converting a D-aspartic acid derivative into a key aldehyde intermediate. google.com This aldehyde undergoes a Passerini reaction, followed by de-acetylation to yield stereospecific 4-hydroxy group substituted D-glutamine derivatives. google.com Subsequent tosylation and fluorination, often using reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), introduce the fluorine atom. google.com A final deprotection step then yields the desired 4-fluoroglutamine (B592507) diastereomers. google.com These fluorinated compounds can serve as probes to study metabolic pathways in tumors. chemicalbook.com

Photolabile Caged Compounds for Spatiotemporal Control

"Caged" compounds are molecules that are biologically inactive until a protecting group (the "cage") is removed by light. This allows for precise spatial and temporal control over the release of the active molecule. bergleslab.comnih.govrsc.org this compound has been used to synthesize photolabile caged D-aspartate. chemicalbook.comnih.gov

A notable example is the synthesis of 4-methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate). chemicalbook.com The synthesis involves coupling the MNI caging group to the side chain of an aspartic acid derivative. researchgate.net This approach is compatible with Fmoc-based solid-phase peptide synthesis (SPPS), and the MNI group has the added benefit of preventing common side reactions like aminosuccinimide formation. researchgate.net Another caged D-aspartate, Ncm-D-aspartate, has been synthesized by linking the Ncm cage to the α-amino group of D-aspartate. bergleslab.com Upon photolysis, these caged compounds release D-aspartate, which can then activate glutamate (B1630785) transporters and N-methyl-D-aspartate (NMDA) receptors in brain tissue, allowing for detailed studies of their function. chemicalbook.combergleslab.comnih.gov

On-Resin Side-Chain Functionalization of Aspartic Acid-Containing Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and this compound is a key building block in the Fmoc/tBu strategy. nih.govsigmaaldrich.com A significant advancement in SPPS is the ability to perform chemical modifications on the side chains of amino acids while the peptide is still attached to the solid support resin. nih.govacs.org This on-resin functionalization allows for the site-specific introduction of various moieties, such as fluorescent probes or other bioactive groups. nih.govresearchgate.net

A mild and selective method for the on-resin deprotection of the tert-butyl side-chain protecting group of aspartic acid residues involves the use of ferric chloride (FeCl₃). nih.govacs.org This Lewis acid-based approach is compatible with Fmoc chemistry and allows for the selective cleavage of the side-chain ester without affecting other protecting groups or cleaving the peptide from the resin. nih.govacs.org Once the side-chain carboxyl group is deprotected, it can be coupled with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. nih.govacs.orgresearchgate.net This technique enriches the toolbox for creating modified peptides with diverse functionalities. nih.govacs.org

Bioconjugation Strategies for Molecular Probe Development

The development of sophisticated molecular probes for diagnostics, imaging, and biological research often leverages the specificity and versatility of peptides. This compound serves as a critical building block in the solid-phase synthesis of such peptides, which are subsequently transformed into functional molecular probes through bioconjugation. The incorporation of a D-amino acid, such as D-aspartic acid, is a key strategy to enhance the proteolytic stability of these peptides in biological environments, a crucial attribute for any effective in vivo probe. nih.govrsc.org

The general strategy involves two main stages. First, a peptide with a specific biological target affinity is constructed using solid-phase peptide synthesis (SPPS). In this stage, this compound is used to introduce a D-aspartic acid residue into the peptide chain. The tert-butyl (OtBu) ester protects the side-chain carboxyl group, preventing it from engaging in undesired side reactions during the synthesis. The N-terminal Boc group is temporarily protecting the alpha-amino group, which is deprotected at each cycle to allow for the elongation of the peptide chain.

Second, after the full peptide has been assembled and cleaved from the resin support, a reporter moiety—such as a fluorophore, a chelating agent for a radionuclide, or another signaling molecule—is covalently attached. This conjugation step typically does not occur at the D-aspartic acid residue itself, as its side chain is intended to be part of the final peptide structure contributing to its conformation and target affinity. Instead, another amino acid with a uniquely reactive side chain, such as lysine (B10760008) with its ε-amino group or cysteine with its thiol group, is often incorporated into the peptide sequence at a specific position to serve as a handle for bioconjugation. nih.govuniversiteitleiden.nljst.go.jp

For example, peptides designed for radio-imaging are synthesized incorporating D-amino acids to ensure the radiolabel remains within the target cell after internalization, a concept known as a "residualizing" label. nih.gov In a notable study, a peptide containing multiple D-aspartic acid residues was synthesized using Fmoc-D-Asp(OtBu)-OH. nih.gov This peptide was then conjugated to a radioiodination agent and attached to an antibody, demonstrating how D-Asp containing peptides can function as carriers for diagnostic radionuclides. nih.gov

The following tables summarize research findings where peptides containing a D-aspartic acid residue, synthesized using a protected form like this compound or its Fmoc equivalent, were utilized in the development of molecular probes.

Table 1: Research Findings on Peptide-Based Probes Incorporating D-Aspartic Acid

Probe Type/Application Peptide Details Building Block Used Conjugation Strategy & Findings Reference(s)
Radioiodination Agent Peptide linker (Mal-d-GDDDK) designed to be a residualizing agent for radiolabeled antibodies. Fmoc-D-Asp(OtBu)-OH The peptide was synthesized via SPPS and then conjugated to N-succinimidyl 3-iodobenzoate. The resulting agent was attached to an antibody for radioiodination. The D-amino acid composition was intended to increase intracellular retention of the radiolabel after antibody degradation. nih.gov
IgG-Binding Probe Derivatization of an IgG-binding peptide (15-IgBP) to create novel binders. Fmoc-D-Asp(OtBu)-OH D-aspartic acid was incorporated to study its effect on the peptide's secondary structure and binding affinity. A D-lysine residue at a different position was identified as a novel site for attaching functional units like fluorophores or drugs for creating antibody-drug conjugates (ADCs) or imaging agents. jst.go.jp
Tumor Imaging Probe Synthesis of cyclic RGD (Arg-Gly-Asp) peptides for targeting αvβ3 integrin in tumors. Fmoc-Asp(OtBu)-OH Protected aspartic acid is a key component in the SPPS of RGD peptides. These peptides are then conjugated to imaging agents, such as radionuclides for PET or SPECT imaging, to visualize angiogenesis. nih.govjst.go.jp

| Fluorescently Labeled Antigenic Peptide | Synthesis of a long antigenic peptide containing a Gly-Asp-Glu sequence for immune receptor interaction studies. | Fmoc-Asp(OtBu)-OH | The peptide was synthesized using SPPS. A fluorophore (sCy5) was conjugated to a C-terminal lysine residue, demonstrating the strategy of incorporating a specific conjugation handle alongside the D-Asp residue. | universiteitleiden.nl |

Table 2: Interactive Data on Molecular Probe Components

Click to view interactive data
Probe Target/ClassPeptide MotifIncorporated D-Amino AcidConjugated MoietyReference
Antibody LabelingMal-d-GDDDKD-Aspartic AcidIodobenzoate (for Radioiodine) nih.gov
Immunoglobulin G (IgG)15-IgBP variantsD-Aspartic AcidFluorophore (proposed) jst.go.jp
αvβ3 IntegrinCyclic RGD(L)-Aspartic Acid (D-amino acids often used in other positions, e.g., D-Phe)Radionuclides (e.g., 18F, 125I) nih.govjst.go.jp
Immune ReceptorsAntigenic Peptide(L)-Aspartic Acid (D-amino acids can be used for stability)sCy5 (Fluorophore) universiteitleiden.nl

This strategic use of this compound allows for the precise construction of peptides that not only bind to their intended biological targets with high specificity but are also stable enough for practical use. The subsequent bioconjugation transforms these peptides into powerful tools for molecular imaging and other advanced diagnostic applications.

Biological and Translational Research Applications of Boc D Asp Otbu Oh Derivatives

Contribution to Bioactive Molecule Discovery and Development

Boc-D-Asp(OtBu)-OH is a cornerstone in the discovery and development of new bioactive molecules, particularly in the realm of peptide-based therapeutics. Its utility stems from its role as a protected D-amino acid, which can be incorporated into peptide sequences to enhance their stability and biological activity.

Design and Synthesis of Novel Therapeutic Candidates

The incorporation of D-amino acids like D-aspartic acid into peptide chains is a well-established strategy to increase resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of peptide drugs. This compound is an essential reagent in this process, facilitating the introduction of D-aspartic acid residues during solid-phase peptide synthesis (SPPS). chemimpex.compeptide.com The Boc protecting group on the alpha-amino group and the tert-butyl ester on the side chain are orthogonal, meaning they can be removed under different chemical conditions, allowing for precise control over the peptide assembly.

Researchers utilize this compound and its analogs in the synthesis of a wide array of therapeutic candidates. For instance, it has been employed in the synthesis of novel peptide-based drugs targeting various diseases. lookchem.com The ability to create complex peptide structures with high purity and yield is a direct benefit of using such protected amino acids. chemimpex.com The synthesis of analogs of naturally occurring peptides, often involving the substitution of L-amino acids with their D-counterparts, is a common approach to developing more potent and stable drug candidates.

Table 1: Examples of Therapeutic Areas Involving this compound in Synthesis

Therapeutic Area Application of this compound Research Focus
Oncology Synthesis of peptide-based cancer therapeutics. Developing peptides that can selectively target cancer cells.
Infectious Diseases Creation of novel antimicrobial peptides. Designing peptides that can disrupt microbial membranes or inhibit essential cellular processes.

| Metabolic Disorders | Development of long-acting peptide hormones. | Enhancing the stability of peptide hormones for improved therapeutic effect. |

Role in Drug Candidate Formulation and Efficacy Enhancement

Beyond its role in the primary synthesis of drug candidates, derivatives of this compound can also influence the formulation and efficacy of the final pharmaceutical product. The inclusion of D-aspartic acid can alter the physicochemical properties of a peptide, such as its solubility and aggregation propensity. chemimpex.com Enhanced solubility can be particularly beneficial for the formulation of injectable peptide drugs, while reduced aggregation can improve the stability and shelf-life of the product. chemimpex.com

Furthermore, the strategic placement of D-aspartic acid can modulate the conformation of a peptide, which in turn can affect its binding affinity to its biological target. This can lead to an enhancement of the drug's efficacy. The tert-butyl protecting groups themselves contribute to increased solubility and stability during the synthesis process, which is a crucial factor for the successful development of pharmaceutical-grade compounds. chemimpex.com

Applications in Neurochemical Research

The nervous system presents a rich landscape for the application of modified peptides, and this compound plays a significant role in advancing neurochemical research. chemimpex.com

Elucidation of Neurotransmitter Receptor Ligand Interactions

Understanding the intricate interactions between neurotransmitters and their receptors is fundamental to neuroscience. Synthetic peptides containing D-amino acids are valuable tools in these studies. By creating analogs of endogenous neuropeptides with D-aspartic acid substitutions, researchers can probe the binding pockets of receptors and elucidate the structural requirements for ligand recognition and activation. The altered stereochemistry of the D-amino acid can provide insights into the specific contacts between the ligand and the receptor. chemimpex.com This knowledge is crucial for the rational design of new drugs that can modulate receptor activity with high specificity.

Exploration of Treatments for Neurological and Cognitive Disorders

The development of therapeutics for neurological and cognitive disorders is a major challenge in modern medicine. osu.edu Peptide-based drugs offer a promising avenue for treatment, and the use of this compound in their synthesis is a key enabling technology. chemimpex.com By incorporating D-aspartic acid, researchers can design peptides with improved stability in the central nervous system, where they might otherwise be rapidly degraded. This can lead to the development of more effective treatments for conditions such as chronic pain, neurodegenerative diseases, and mood disorders. uq.edu.au Research in this area focuses on creating compounds that can target specific receptors in the brain to enhance therapeutic efficacy. chemimpex.com

Utilization in Diagnostics and Targeted Delivery Systems

The versatility of this compound extends to the fields of diagnostics and targeted drug delivery. The ability to incorporate this building block into larger molecular constructs allows for the creation of sophisticated systems for detecting and treating disease.

Bioconjugation, the process of linking biomolecules to other molecules or surfaces, is a critical technology in both diagnostics and therapeutics. chemimpex.com this compound can be used to synthesize peptides that are subsequently conjugated to imaging agents, such as fluorescent dyes or radioisotopes, for diagnostic purposes. These peptide-based probes can be designed to bind to specific biomarkers associated with a particular disease, allowing for its early detection and monitoring.

In the context of targeted drug delivery, peptides synthesized using this compound can act as targeting ligands. When attached to nanoparticles or other drug carriers, these peptides can guide the therapeutic payload to specific cells or tissues, thereby increasing the concentration of the drug at the site of action and minimizing off-target side effects. pubcompare.ai This approach is being actively explored for the treatment of cancer and other diseases. The use of aspartic acid derivatives is crucial in these bioconjugation processes. chemimpex.com

Table 2: Compound Names Mentioned

Compound Name
This compound
N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester
D-aspartic acid
Boc-Trp-Lys(O-toluylaminocarbonyl)-Asp-(NMe)Phe-NH2
Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2
(+)-N-(1-[1-adamantane-1-methyl]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea
(D-Asp-Asp(Php)-Asp-D-Thg-Leu-D-Trp)-4-oxobut-2-enoate
N-(3-methoxy-5-methylpyrazin-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Advanced Analytical Methodologies for Research on Boc D Asp Otbu Oh and Its Products

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the analysis and purification of Boc-D-asp(otbu)-OH. Its primary functions are to assess the purity of the compound and to monitor the progress of reactions in which it is a participant.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) stands as the definitive method for determining the purity of this compound. chemimpex.comaksci.com Manufacturers and researchers routinely use analytical HPLC to verify that the purity of the compound meets stringent specifications, which are often set at ≥98% or higher. ruifuchemical.comafbiochem.comruifuchemical.com

Reversed-phase HPLC is the most common modality used for this purpose. In a typical setup, a C18 stationary phase is used to separate the compound from potential impurities. rsc.org The mobile phase often consists of a gradient system of water and acetonitrile (B52724) (ACN), with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. rsc.orgub.edu Detection is commonly performed using a UV detector, typically at a wavelength of 220 nm, where the peptide bond and other chromophores absorb light. rsc.org

Beyond analytical assessment, HPLC is also scalable for purification purposes. Semi-preparative and preparative HPLC are used to isolate the compound from reaction mixtures, yielding highly pure material required for sensitive applications like solid-phase peptide synthesis (SPPS). rsc.orggoogleapis.com

Table 1: Representative HPLC Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% TFA Aqueous component of the gradient.
Mobile Phase B Acetonitrile with 0.1% TFA Organic component for elution.
Gradient 5% to 95% B over 10-30 min Elutes compounds with varying polarities.
Flow Rate 1.0 mL/min (Analytical) Standard flow for analytical columns.
Detection UV at 220 nm Monitors the elution of the compound.
Purity Standard ≥98.0% - ≥99.5% Ensures quality for synthetic applications. ruifuchemical.comcblpatras.gr

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient technique used extensively to monitor the progress of chemical reactions involving this compound. By spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it in an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of products. rsc.org

The choice of eluent, or solvent system, is critical for achieving good separation between the spots on the TLC plate. A common system for protected amino acids is a mixture of chloroform, methanol, and acetic acid. After development, the spots are visualized. Since this compound may not be visible under UV light (254 nm), staining reagents are often required. rsc.org Ninhydrin stain is particularly useful as it reacts with free amino groups to produce a distinct color, making it ideal for tracking deprotection reactions. A purity of ≥98% as determined by TLC is often cited in product specifications. cenmed.com

Table 2: Typical TLC Conditions for Monitoring Reactions

Parameter Typical Condition/Reagent Purpose
Stationary Phase Silica Gel 60 F254 Standard polar stationary phase.
Mobile Phase Chloroform:Methanol:Acetic Acid (85:10:5) Eluent to separate components.
Visualization UV light (254 nm), Ninhydrin stain, Potassium permanganate (B83412) stain To make the separated spots visible. rsc.org
Application Monitoring reaction completion (e.g., coupling, deprotection) Provides a quick qualitative check of the reaction status. rsc.org

Spectroscopic Techniques for Structural Elucidation

While chromatography confirms purity, spectroscopic techniques are essential for verifying the molecular structure of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming that the correct structure has been synthesized. ruifuchemical.comlookchem.com

The ¹H NMR spectrum is expected to show characteristic signals for all the protons in the molecule. This includes two distinct singlets around 1.4 ppm, each integrating to 9 protons, which correspond to the two magnetically non-equivalent tert-butyl groups (one from the Boc protector and one from the OtBu ester). The protons on the aspartic acid backbone (α-CH and β-CH₂) would appear as multiplets further downfield. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key signals include those for the carbonyl carbons of the acid and protecting groups (around 170-175 ppm), the quaternary and methyl carbons of the two tert-butyl groups (around 80 ppm and 28 ppm, respectively), and the α- and β-carbons of the amino acid backbone. rsc.org

Table 3: Expected NMR Spectral Data for this compound Structure

Nucleus Structural Moiety Expected Chemical Shift (ppm) Multiplicity
¹H C(CH₃)₃ (Boc and OtBu) ~1.4 Singlet
β-CH₂ ~2.6 - 2.9 Multiplet
α-CH ~4.3 - 4.5 Multiplet
NH ~5.3 Broad singlet/doublet
¹³C C(CH₃)₃ (Boc and OtBu) ~28 Quartet
β-CH₂ ~37 Triplet
α-CH ~50 Doublet
C(CH₃)₃ (Boc and OtBu) ~80 - 83 Singlet
C=O (Carboxyl & Boc) ~155 - 172 Singlet

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight of this compound, which has a monoisotopic mass of 289.32 g/mol . ruifuchemical.com Techniques like Electrospray Ionization (ESI) are commonly employed to generate ions for analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. rsc.org The analysis often involves comparing the experimentally found mass with the calculated mass, with acceptable deviations being in the range of a few parts per million (ppm). rsc.org Fragmentation analysis can provide further structural confirmation by identifying characteristic losses, such as the loss of a tert-butyl group.

Chiral Analysis for Enantiomeric Purity Determination

Since this compound is a chiral compound, verifying its enantiomeric purity is critical, especially in peptide synthesis where the use of the wrong enantiomer would result in a diastereomeric and likely inactive peptide. phenomenex.com While the D-enantiomer is specified, it is crucial to quantify the amount of the corresponding L-enantiomer present as an impurity. lookchem.com

The primary technique for this analysis is chiral HPLC. cblpatras.gr This method utilizes a chiral stationary phase (CSP) that can interact differently with the D- and L-enantiomers, leading to their separation in time. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating protected amino acid enantiomers. phenomenex.com For example, a Lux Cellulose-1 column using a mobile phase of acetonitrile and 0.1% TFA can successfully resolve the D- and L-enantiomers of a closely related compound, Fmoc-Asp(OtBu)-OH, demonstrating the utility of this approach. phenomenex.com The ability to achieve baseline resolution allows for the accurate quantification of enantiomeric excess (e.e.), ensuring the compound meets the high chiral purity standards (e.g., >99%) required for its applications. phenomenex.comcblpatras.gr

Table 4: Chiral HPLC Conditions for Enantiomeric Purity

Parameter Typical Condition Purpose
Column Lux 5 µm Cellulose-1 Chiral Stationary Phase for enantioseparation. phenomenex.com
Mobile Phase Acetonitrile / 0.1 % TFA Eluent system for reversed-phase chiral analysis. phenomenex.com
Mode Isocratic Maintains a constant mobile phase composition. phenomenex.com
Application Separation and quantification of D- and L-enantiomers To determine enantiomeric purity/excess. phenomenex.comcblpatras.gr

Optical Rotation Measurement

Optical rotation is a key analytical technique for the characterization of chiral molecules like this compound. This method is based on the principle that enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions. The D-enantiomer (dextrorotatory, '+', or in this case, levorotatory, '-') will rotate light in the opposite direction to the L-enantiomer (levorotatory, '-', or in this case, dextrorotatory, '+').

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined by the observed angle of rotation, α, the path length of the sample cell, l, and the concentration of the sample, c. The measurement is also dependent on the temperature (T) and the wavelength of the light used (typically the sodium D-line, 589 nm).

For this compound and its related forms, the specific rotation is a critical parameter for confirming the correct stereoisomer and for assessing its enantiomeric purity. A measured value that differs from the established standard for the pure enantiomer can indicate the presence of its stereoisomeric impurity.

Table 1: Reported Specific Rotation Values for Aspartic Acid Derivatives

CompoundSpecific Rotation ValueConditionsSource
This compound-30.0°c=1, in Chloroform (CHCl₃) phenomenex.com
This compound·DCHA-16.0 ± 2°c=1, in Methanol (MeOH) at 25°C windows.net
Boc-L-Asp(OtBu)-OH+2.0 ± 0.4°c=1% in Methanol (MeOH) at 20°C csic.es
Boc-L-Asp(OtBu)-OH+24 ± 2°c=1% in Dimethylformamide (DMF) at 20°C csic.es
Boc-L-Asp(OtBu)-OH · DCHA+15.5 to +19.5°c=1 in Methanol (MeOH) at 25°C rsc.orghplc.eu

Chiral HPLC for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of individual components in a mixture. For chiral compounds, a specialized form, Chiral HPLC, is the method of choice for accurately determining enantiomeric purity.

The fundamental principle of chiral HPLC involves the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the HPLC column, causing the two enantiomers of an analyte, such as this compound and its L-isomer, to interact differently with the stationary phase. These transient, diastereomeric interactions lead to different retention times for each enantiomer, allowing for their separation and quantification. The control of chiral purity for Nα-Boc amino acid derivatives is a significant quality attribute in the manufacturing of therapeutic peptides. rsc.org

Several types of CSPs have been successfully employed for the resolution of N-protected amino acids, including those with a Boc protecting group. rsc.orgsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation.

Key Chiral Stationary Phases (CSPs) for Boc-Amino Acid Separation:

Polysaccharide-Based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose, often coated or immobilized on a silica support. rsc.org Chiral recognition on these phases is primarily influenced by the hydrophobicity resulting from the protecting groups, with interactions including hydrogen bonds and π-π stacking. rsc.org

Pirkle-Type CSPs: These phases, such as the SUMICHIRAL OA-3300, are effective for the direct separation of Boc-amino acids. scas.co.jp They operate through a combination of charge transfer, hydrogen bonding, and dipole-dipole interactions. scas.co.jp

Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are used to create CSPs such as the CHIROBIOTIC series. sigmaaldrich.com These are versatile phases capable of resolving many t-BOC derivatized amino acids through various interactions including ion-exchange, hydrogen bonding, and inclusion complexing. sigmaaldrich.com

Cyclodextrin-Based CSPs: Cyclodextrins bonded to silica, such as in CYCLOBOND phases, can separate enantiomers by forming temporary inclusion complexes. sigmaaldrich.com Reversed-phase methods using these columns have been developed specifically for t-BOC amino acid derivatives. sigmaaldrich.com

Zwitterionic Ion-Exchange CSPs: Quinine-based zwitterionic stationary phases have been used for the successful diastereo- and enantioseparation of complex N(α)-Boc amino acids using polar-ionic mobile phases. nih.gov

The successful separation of the D- and L-enantiomers by chiral HPLC allows for the precise calculation of the enantiomeric excess (e.e.), a critical quality parameter for this compound used in synthesis.

Table 2: Overview of Chiral Stationary Phase Types for Boc-Amino Acid Analysis

CSP ClassExample Commercial Name(s)Primary Interaction MechanismsSource
Polysaccharide-BasedCHIRALPAKHydrogen bonding, π-π interactions, steric hindrance rsc.org
Pirkle-TypeSUMICHIRALCharge transfer, hydrogen bonding, dipole-dipole interactions scas.co.jp
Macrocyclic GlycopeptideCHIROBIOTICInclusion complexing, hydrogen bonding, ionic interactions sigmaaldrich.com
Cyclodextrin-BasedCYCLOBONDInclusion complexing sigmaaldrich.com
Zwitterionic Ion-ExchangerQuinine-based CSPsIon exchange, hydrogen bonding, dipole-dipole interactions nih.gov

Q & A

How can researchers optimize the synthesis of Boc-D-Asp(OtBu)-OH under varying reaction conditions?

To optimize synthesis, systematically vary parameters such as temperature, solvent ratios, and catalyst concentrations. For example, reports synthesis at 0°C using THF/water mixtures with Na₂CO₃, achieving 97–99% yield. Use Design of Experiments (DOE) to evaluate interactions between variables and identify optimal conditions. Monitor reaction progress via TLC or HPLC, and validate purity through melting point analysis and spectroscopic methods (e.g., NMR, MS) .

What advanced spectroscopic techniques are recommended for characterizing this compound, and how should contradictions in spectral data be resolved?

Prioritize 1H^{1}\text{H} and 13C^{13}\text{C} NMR for structural confirmation, focusing on stereochemical integrity (e.g., D-configuration) and tert-butyl/benzyloxycarbonyl (Boc) group signals. MS (ESI or MALDI-TOF) can confirm molecular weight. If spectral contradictions arise (e.g., unexpected peaks), cross-validate with alternative methods like IR spectroscopy or X-ray crystallography (using SHELX programs for structural refinement ). Compare findings with published data in peer-reviewed databases (e.g., SciFinder, Reaxys) to resolve discrepancies .

How can researchers design experiments to investigate the stability of this compound under different storage conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Analyze degradation products via HPLC-MS at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control samples stored under inert atmospheres to isolate degradation pathways (oxidation vs. hydrolysis) .

What methodologies are effective for validating the purity of this compound in complex mixtures during peptide synthesis?

Employ orthogonal analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV/Vis detection to separate impurities.
  • Elemental Analysis : Confirm C, H, N content against theoretical values.
  • Chiral Chromatography : Verify enantiomeric purity, critical for peptide bioactivity.
    For trace impurities, use LC-MS/MS to identify byproducts and adjust purification protocols (e.g., recrystallization solvents) .

How should researchers address contradictions in reported solubility data for this compound across solvents?

Replicate solubility tests using standardized protocols (e.g., shake-flask method) under controlled temperatures. Compare results with literature values, noting solvent polarity and hydrogen-bonding capacity. For conflicting data, perform molecular dynamics simulations to predict solubility parameters (e.g., Hansen solubility spheres) and validate experimentally .

What frameworks (e.g., PICO, FINER) are applicable when formulating research questions about this compound’s role in peptide synthesis?

Use PICO :

  • Population : Peptide chains incorporating D-amino acids.
  • Intervention : Incorporation of this compound.
  • Comparison : L-configuration analogs or unprotected aspartic acid.
  • Outcome : Stability, enzymatic resistance, or bioactivity.
    Apply FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: “Does this compound enhance peptide stability in gastric fluid compared to L-Asp derivatives?” .

How can computational modeling be integrated with experimental data to analyze this compound’s structural properties?

Perform DFT calculations to optimize geometry and predict NMR chemical shifts. Compare with experimental NMR data to validate accuracy. For crystallographic studies, refine structures using SHELXL . Molecular docking simulations can explore interactions with enzymes (e.g., proteases), guiding experimental design for peptide functional studies .

What strategies ensure reproducibility in this compound synthesis protocols across laboratories?

  • Detailed Documentation : Specify reaction conditions (e.g., solvent grade, stirring speed).
  • Batch Testing : Validate multiple synthesis batches via NMR and HPLC.
  • Open Data : Share raw spectral data and purification logs in repositories (e.g., Zenodo) to enable cross-lab verification .

How can systematic reviews evaluate this compound’s applications in drug development?

  • Search Strategy : Use databases (PubMed, Scopus) with keywords: “this compound” + “peptide therapeutics” + “drug delivery”. Apply COSMIN guidelines to assess study quality .
  • Data Synthesis : Tabulate outcomes (e.g., bioavailability, toxicity) and perform meta-analysis if sufficient homogeneity exists .

What experimental approaches resolve enantiomeric contamination in this compound during large-scale peptide synthesis?

  • Chiral Derivatization : React with a chiral auxiliary and analyze via 19F^{19}\text{F} NMR.
  • Enzymatic Assays : Use L-amino acid oxidases to detect trace L-isomers.
  • Process Optimization : Implement asymmetric synthesis techniques or chiral stationary phases in purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.